1-(1H-Pyrrol-3-YL)dodecan-1-one
Description
Properties
CAS No. |
108580-11-6 |
|---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
1-(1H-pyrrol-3-yl)dodecan-1-one |
InChI |
InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-11-16(18)15-12-13-17-14-15/h12-14,17H,2-11H2,1H3 |
InChI Key |
CRGPDAFGMYENEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CNC=C1 |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route via Grignard Addition
Reaction Overview
The most well-documented synthesis employs a Grignard reagent-mediated nucleophilic addition to a pyrrole-containing precursor, as detailed in Scheme 1 of the Royal Society of Chemistry publication. This method enables precise chain elongation at the ketone position while preserving the pyrrole ring's aromaticity.
Experimental Procedure
The synthesis begins with the preparation of (Z)-allyl (4-oxotridec-2-en-3-yl)carbamate, which undergoes a Grignard reaction with nonylmagnesium bromide (Nonyl-MgBr) in tetrahydrofuran (THF) at 0°C. Key steps include:
- Reagent Preparation : A 1.0 M solution of Nonyl-MgBr in diethyl ether is chilled to 0°C under nitrogen atmosphere.
- Substrate Addition : The carbamate precursor (0.40 mmol) is dissolved in anhydrous THF and added dropwise to the Grignard reagent.
- Reaction Monitoring : The mixture stirs at 0°C for 2 hours, with reaction progress tracked via thin-layer chromatography (TLC).
- Workup : Quenching with 10% potassium bisulfate (KHSO₄) followed by extraction with ethyl acetate (3 × 10 mL).
- Purification : Silica gel chromatography using a gradient eluent (10–40% ethyl acetate/hexanes) yields the final product.
Table 1: Critical Reaction Parameters
Mechanistic Considerations
The reaction proceeds through a concerted six-membered transition state, where the Grignard reagent delivers the nonyl nucleophile to the carbonyl carbon. The (Z)-configuration of the starting enone ensures stereochemical fidelity during the addition. Pyrrole's electron-rich aromatic system remains intact due to the mild reaction conditions, avoiding undesired ring-opening or polymerization side reactions.
Alternative Synthetic Strategies
Cross-Coupling Approaches
Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, could theoretically connect pre-formed pyrrole boronic acids with dodecanoyl-containing partners. However, the provided literature emphasizes stoichiometric rather than catalytic methods for this specific compound.
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR Analysis : The final product exhibits characteristic pyrrolic proton signals at δ 6.37 ppm (t, J = 3.4 Hz) and δ 7.10 ppm (q, J = 1.8 Hz), confirming aromatic integrity.
- Mass Spectrometry : High-resolution ESI-TOF MS shows an exact mass of 249.2089 (calculated for C₁₆H₂₇NO: 249.2094).
- Purity Assessment : HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥98% purity as per commercial specifications.
Industrial-Scale Production Challenges
Solvent Optimization
While laboratory-scale syntheses use THF, industrial applications may substitute with methyl-tert-butyl ether (MTBE) to reduce costs and improve safety profiles.
Catalytic Efficiency
Current protocols require stoichiometric Grignard reagents. Future research directions could explore:
- Nickel-catalyzed reductive couplings
- Photoredox-mediated C-H activation
- Biocatalytic approaches using ketoreductases
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrrol-3-YL)dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonyl chlorides.
Major Products Formed:
Oxidation: Pyrrolinones
Reduction: Alcohol derivatives
Substitution: N-substituted pyrroles
Scientific Research Applications
1-(1H-Pyrrol-3-YL)dodecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-3-YL)dodecan-1-one involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and proteins, potentially inhibiting their function. The dodecanone chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(1H-Pyrrol-3-yl)dodecan-1-one, highlighting differences in substituents, synthesis yields, and applications:
Key Observations:
Substituent Effects on Reactivity :
- The benzotriazole derivative (67% yield) demonstrates lower reactivity compared to adamantyl-substituted analogs (80% yield), likely due to steric hindrance from the long aliphatic chain .
- Pyrrole-based ketones (e.g., 3-acetylpyrrole) are smaller and more reactive, enabling their use in constructing complex heterocycles .
Natural vs. Synthetic Sources: Phenolic dodecanones (e.g., 1-(2,6-dihydroxyphenyl)dodecan-1-one) are isolated from natural sources, suggesting ecological or biological roles . In contrast, benzotriazole and pyrrole derivatives are typically synthetic, emphasizing their utility in industrial chemistry .
Sulfonyl- or halogen-substituted pyrrole ketones (e.g., 3-chloro-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-1-propanone) exhibit modified electronic profiles, useful in medicinal chemistry .
Q & A
Q. Key Considerations :
- Monitor reaction conditions (temperature, solvent polarity) to minimize side reactions.
- Validate regiochemistry via NMR and X-ray crystallography .
Advanced: How can computational modeling resolve regioselectivity ambiguities in pyrrole acylation reactions?
Answer:
Density Functional Theory (DFT) simulations can predict the most thermodynamically favorable acylation site by calculating:
- Activation energies for transition states at pyrrole’s 2- vs. 3-positions.
- Electrostatic potential maps to identify nucleophilic hotspots on the pyrrole ring.
Case Study :
For 1-(5-amino-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone, DFT revealed that steric hindrance from substituents significantly influences regioselectivity . Apply similar workflows to model dodecanone derivatives, incorporating solvent effects and catalyst interactions.
Validation : Cross-reference computational results with experimental NMR and crystallographic data .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify pyrrole proton environments (e.g., δ 6.5–7.0 ppm for β-pyrrole protons) and ketone-related shifts.
- ¹³C NMR : Confirm the carbonyl carbon (δ ~200–210 ppm) and alkyl chain integration.
- IR Spectroscopy : Detect the ketone C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ = 263.3 g/mol for C₁₆H₂₅NO).
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
Advanced: How to address contradictions in NMR data interpretation for pyrrole-based ketones?
Answer:
Common pitfalls include:
- Dynamic effects : Rotameric equilibria in the dodecanone chain may broaden signals. Use variable-temperature NMR to slow conformational changes.
- Solvent-induced shifts : Compare data in CDCl₃ vs. DMSO-d₆ to isolate solvent effects.
Case Example : For 3-acetylpyrrole (structurally analogous), coupling constants and NOESY correlations confirmed the 3-substitution pattern . Apply similar methods to distinguish 2- vs. 3-acylation in the target compound.
Validation : Cross-check with X-ray crystallography using SHELX software for precise structural determination .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of aerosols (observed in similar pyrrole derivatives ).
- Storage : Maintain at 2–8°C in airtight containers, as recommended for structurally related chlorinated pyrrole ketones .
Q. Emergency Measures :
- Eye exposure : Rinse with water for 15 minutes and seek medical attention .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How to optimize crystallization conditions for X-ray structure determination of pyrrole ketones?
Answer:
- Solvent Screening : Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents to balance solubility and nucleation.
- Temperature Gradients : Slow cooling from 50°C to 4°C enhances crystal quality.
Q. Software Tools :
- SHELXL : Refine crystallographic data with high-resolution restraints. For twinned crystals, use the TWIN/BASF commands .
- Olex2 : Visualize electron density maps to validate the pyrrole-dodecanone linkage.
Case Study : SHELX successfully resolved steric clashes in 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl) derivatives, confirming planar geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
